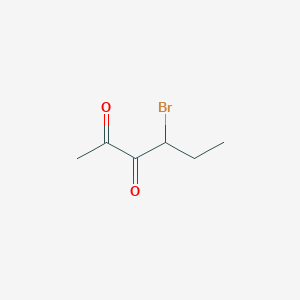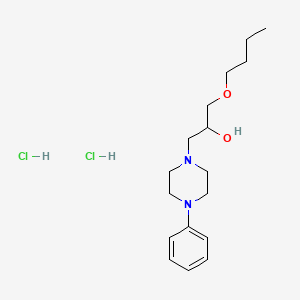
1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, also known as BPP, is a chemical compound that has been widely used in scientific research for its pharmacological properties. BPP belongs to the class of beta-adrenergic receptor antagonists, which are drugs that block the effects of adrenaline and other stress hormones on the body.
Scientific Research Applications
Anticonvulsant Activity
Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, including structures related to 1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol, has shown significant anticonvulsant activities across various seizure models. These compounds amalgamate chemical fragments from well-known antiepileptic drugs, displaying broad spectra of activity and a high safety profile, suggesting potential applications in epilepsy treatment K. Kamiński et al., 2015.
α_1 Receptor Antagonistic Activity
1-(Pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, closely related to the compound , have been synthesized and shown to possess potent α_1 receptor antagonistic activity. This suggests potential applications in treating conditions associated with α_1 receptors, such as hypertension J. Hon, 2013.
Antimicrobial Agents
Some new N-substituted imide derivatives, including structures resembling 1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol, have been explored for their potential as antibacterial agents. These compounds start from dibenzobarrelene and are modified to enhance their antimicrobial efficacy, indicating the compound's potential application in developing new antibacterial agents A. Khalil et al., 2010.
Src Kinase Inhibitory and Anticancer Activities
Derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, related to the compound in discussion, have been evaluated as Src kinase inhibitors and for their anticancer activities on human breast carcinoma cells. This suggests potential applications in cancer therapy, particularly in treatments targeting Src kinase Deepti Sharma et al., 2010.
Mechanism of Action
Target of Action
The primary targets of 1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT) . These transporters play a crucial role in the reuptake of neurotransmitters, thus regulating their levels in the synaptic cleft.
Mode of Action
1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride acts as a triple reuptake inhibitor . It binds to SERT, NET, and DAT, inhibiting the reuptake of serotonin, norepinephrine, and dopamine respectively . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The compound affects the serotonergic, noradrenergic, and dopaminergic pathways . By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it increases the availability of these neurotransmitters, thereby enhancing the signaling in these pathways .
Result of Action
The inhibition of neurotransmitter reuptake by 1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can enhance neurotransmission and potentially alleviate symptoms of conditions like major depressive disorder, which are associated with deficiencies in these neurotransmitters .
properties
IUPAC Name |
1-butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-2-3-13-21-15-17(20)14-18-9-11-19(12-10-18)16-7-5-4-6-8-16;;/h4-8,17,20H,2-3,9-15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCXDNLKFGFPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butoxy-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2996467.png)

![7-(2,3-Dihydroxypropyl)-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2996471.png)
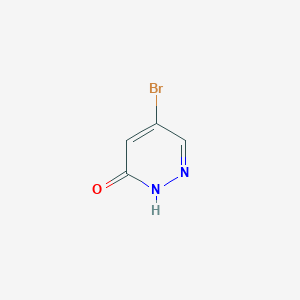
methanone](/img/structure/B2996475.png)

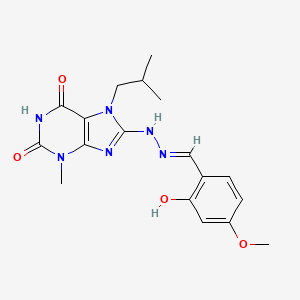
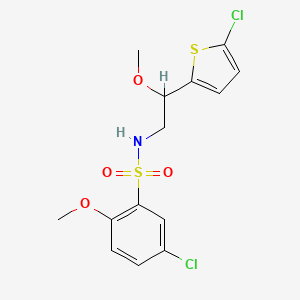
![3-[(adamantan-1-yl)formamido]-N-(1-cyano-2-phenylethyl)propanamide](/img/structure/B2996483.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-cyano-1H-pyrazole-5-carboxylate](/img/structure/B2996486.png)

